
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a dihydroisoquinoline moiety, and an acetonitrile group
Vorbereitungsmethoden
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile typically involves the reaction of 6,7-dimethoxy-1-tetralone with malononitrile in the presence of a base to form the corresponding enaminonitrile. This intermediate is then subjected to cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include formaldehyde, acyl iso(thio)cyanates, and various bases and solvents. Major products formed from these reactions include fused heterocyclic compounds such as pyrimidoisoquinolines and thiouracyloisoquinolines .
Wissenschaftliche Forschungsanwendungen
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Wirkmechanismus
The mechanism of action of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit P-glycoprotein by binding to its active site, thereby preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their efficacy . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug development.
Vergleich Mit ähnlichen Verbindungen
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile can be compared with other isoquinoline derivatives such as:
Papaverine: A vasodilator used in the treatment of spasms.
Quinapril: An antihypertensive agent.
Debrisoquine: An antihypertensive drug.
What sets this compound apart is its unique combination of methoxy groups and the acetonitrile moiety, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
43052-77-3 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
FIIFYAUIXKFDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)
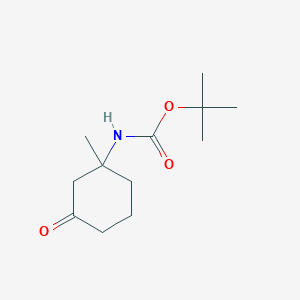

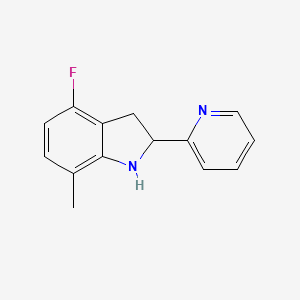
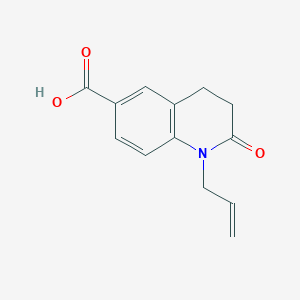
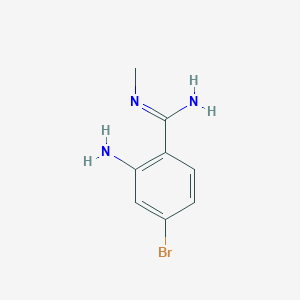
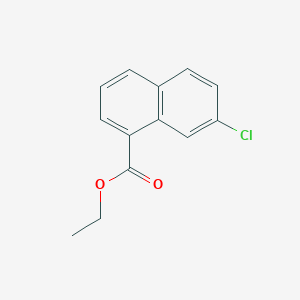

![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)


![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
